molecular formula C19H16BrNO2 B4797567 Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B4797567
M. Wt: 370.2 g/mol
InChI Key: YSABLNSRFKTIDA-UHFFFAOYSA-N
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Description

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a propyl ester group at the 4-carboxylate position and a bromophenyl group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For this compound, the starting materials are 4-bromoaniline and ethyl acetoacetate. The reaction proceeds through cyclization and subsequent esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The bromophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the combination of the bromophenyl and propyl ester groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

propyl 2-(4-bromophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-2-11-23-19(22)16-12-18(13-7-9-14(20)10-8-13)21-17-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSABLNSRFKTIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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